Product packaging for 4-Bromo-2,6-dimethylquinoline(Cat. No.:CAS No. 123637-45-6)

4-Bromo-2,6-dimethylquinoline

Cat. No.: B053363
CAS No.: 123637-45-6
M. Wt: 236.11 g/mol
InChI Key: VNQOVTVVZJAQBW-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethylquinoline is a versatile halogenated quinoline derivative designed for use as a key synthetic intermediate and building block in organic chemistry and drug discovery research. The strategic bromo- and methyl-substitutions on the quinoline core make it a valuable substrate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the rapid exploration of chemical space. Quinoline scaffolds are of significant interest in medicinal chemistry due to their presence in compounds with diverse biological activities. As a multi-substituted quinoline, this compound serves as a critical precursor in the development of potential therapeutic agents, charge-transfer complexes for materials science, and novel ligands for catalysis. The bromine atom acts as an excellent leaving group for subsequent carbon-carbon and carbon-heteroatom bond formations, while the methyl groups can influence the compound's electron density and steric profile. Hazard Information: Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10BrN B053363 4-Bromo-2,6-dimethylquinoline CAS No. 123637-45-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,6-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-7-3-4-11-9(5-7)10(12)6-8(2)13-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQOVTVVZJAQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566635
Record name 4-Bromo-2,6-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123637-45-6
Record name 4-Bromo-2,6-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 4 Bromo 2,6 Dimethylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies.mdpi.comrsc.org

¹H NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 8-bromo-2,6-dimethylquinoline (B1381944), distinct signals are observed for the two methyl groups and the four aromatic protons, with the C2-methyl group appearing at a lower field compared to the other methyl substituent. mdpi.com The chemical shifts, reported in parts per million (ppm), and coupling constants (J) reveal the electronic environment and neighboring protons for each hydrogen atom. For instance, in derivatives of 4-Bromo-2,6-dimethylquinoline, the aromatic protons typically appear as a series of doublets and a doublet of doublets, characteristic of the quinoline (B57606) ring system. kiku.dk The methyl groups at positions 2 and 6 usually present as sharp singlets. rsc.org

Proton Chemical Shift (δ) in ppm
Aromatic-H7.01-8.11
-CH₃2.48
Carbon Chemical Shift (δ) in ppm
Aromatic-C121.90-135.30
C2, C6, C4a, C8a (ipso)128.2, 135.4, 146.4, 157.9
-CH₃21.44, 25.26

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)mdpi.comrsc.orgwikipedia.orgyoutube.com

For complex molecules where one-dimensional spectra may be crowded or ambiguous, two-dimensional (2D) NMR techniques are indispensable. wikipedia.org These experiments reveal correlations between different nuclei, providing a more complete picture of the molecular structure. wikipedia.orgyoutube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to establish the connectivity of proton spin systems within the molecule. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.org This allows for the unambiguous assignment of which protons are attached to which carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). wikipedia.orgyoutube.com This is particularly useful for identifying connections across quaternary carbons and heteroatoms, helping to piece together different molecular fragments. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This provides crucial information about the three-dimensional structure and stereochemistry of the molecule. wikipedia.org

These 2D NMR techniques have been successfully employed to confirm the structures of various quinoline derivatives. mdpi.comrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis.researchgate.netnih.gov

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. chimia.ch In MS, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. researchgate.net

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The way a molecule breaks apart upon ionization can reveal the presence of specific functional groups and how different parts of the molecule are connected. For quinoline derivatives, characteristic fragmentation patterns can help to confirm the substitution pattern on the quinoline ring. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis.nih.govscribd.combris.ac.uk

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. bris.ac.uk Specific functional groups absorb infrared radiation at characteristic frequencies, causing them to vibrate. scribd.com An IR spectrum provides a "fingerprint" of the functional groups present in a molecule. For this compound, characteristic IR bands would be expected for the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the quinoline ring, and the C-Br stretching vibration. scribd.com

Raman spectroscopy provides similar information about molecular vibrations but is based on the inelastic scattering of light. nih.gov It is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. bris.ac.uk

Functional Group Vibrational Mode Frequency (cm⁻¹)
Aromatic C-HStretching3100-3000
Methyl C-HStretching2978
C=C (aromatic)Stretching1592, 1495
C-NStretching1310
C-BrStretching818

X-ray Crystallography for Solid-State Structure Determination.mdpi.com

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the electron density map of the molecule, revealing the exact positions of all atoms.

Computational Chemistry Investigations of 4 Bromo 2,6 Dimethylquinoline and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study quinoline (B57606) derivatives, providing a good balance between accuracy and computational cost. DFT calculations can elucidate geometric parameters, vibrational frequencies, and electronic properties, offering deep insights into the molecule's characteristics. For quinoline derivatives, functionals like B3LYP and M06-2X, often paired with basis sets such as 6-31+G(d,p) or 6-311++G(d,p), are commonly employed to achieve reliable results that correlate well with experimental data. bris.ac.ukresearchgate.net

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-Bromo-2,6-dimethylquinoline, DFT calculations would predict the bond lengths, bond angles, and dihedral angles of its ground state structure.

Based on studies of analogous quinoline systems, the quinoline ring is expected to be nearly planar. researchgate.net The introduction of a bromine atom at the C4 position and methyl groups at the C2 and C6 positions will induce minor distortions in the planarity of the ring due to steric and electronic effects. The C-Br bond length is a key parameter, and its calculated value would be compared with experimental data from X-ray crystallography of similar bromo-substituted heterocycles. In related structures, C-C bond lengths within the aromatic rings typically range from 1.36 to 1.45 Å. researchgate.net Bond angles within the quinoline ring are expected to be close to 120°, consistent with sp2 hybridization, though some deviation is anticipated around the substituent attachment points. scribd.com

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations on Analogues (Note: These are hypothetical values based on typical data for similar structures and should be confirmed by specific calculations for the title compound.)

ParameterPredicted Value
C4-Br Bond Length (Å)1.90 - 1.92
C2-C3 Bond Length (Å)1.37 - 1.39
C-N-C Angle (°)117 - 119
C-C-C Angle in Benzene (B151609) Ring (°)118 - 121
C-C-Br Angle (°)119 - 122

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed absorption bands. scribd.com The calculations help to confirm the molecular structure and provide a detailed understanding of its vibrational dynamics.

For this compound, characteristic vibrational modes would include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ region. researchgate.net

C-H bending: In-plane and out-of-plane C-H bending vibrations appear at lower frequencies.

C=C and C=N stretching: The stretching vibrations of the quinoline ring skeleton, involving C=C and C=N bonds, usually occur in the 1400–1650 cm⁻¹ range. bris.ac.uk

C-Br stretching: The C-Br stretching vibration is expected at a lower wavenumber, typically in the 500-650 cm⁻¹ region, and is often intense in the Raman spectrum.

CH₃ group vibrations: Symmetric and asymmetric stretching and bending modes of the two methyl groups will also be present.

Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. scribd.com

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Modes in this compound (Note: These are hypothetical, scaled values based on typical data for similar structures.)

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3050 - 3100
CH₃ Asymmetric Stretch2950 - 3000
CH₃ Symmetric Stretch2850 - 2900
C=N Ring Stretch1600 - 1650
C=C Ring Stretch1450 - 1600
C-Br Stretch550 - 650

The electronic properties of a molecule, such as its reactivity and spectral behavior, are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and reactivity. bris.ac.uk

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethyl-substituted benzene portion of the quinoline ring, while the LUMO may be distributed across the pyridine (B92270) ring and the C-Br bond, reflecting the electron-withdrawing nature of the nitrogen and bromine atoms. bris.ac.uk A smaller HOMO-LUMO gap generally implies higher chemical reactivity. hep.com.cn DFT calculations can also provide a map of the molecular electrostatic potential (MEP), which illustrates the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 3: Predicted Electronic Properties of this compound Analogues (Note: Values are illustrative and based on data for related quinoline derivatives.)

PropertyPredicted Value (eV)
HOMO Energy-6.0 to -7.5 bris.ac.ukhep.com.cn
LUMO Energy-1.0 to -2.0 bris.ac.ukhep.com.cn
HOMO-LUMO Gap (ΔE)4.0 to 5.5 bris.ac.ukhep.com.cn

Chemical reactions and measurements are often carried out in a solvent. The presence of a solvent can significantly influence the properties and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent. bris.ac.uk These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding the solute molecule in a cavity.

For this compound, studying solvation effects is important for predicting its behavior in solution. Calculations in solvents like water, ethanol, or dimethylformamide (DMF) can provide more accurate predictions of electronic spectra (UV-Vis) and reaction energetics compared to gas-phase calculations. nih.govrsc.org The stability of the molecule and its electronic properties, such as the HOMO-LUMO gap, can be altered by the polarity of the solvent. nih.govrsc.org

Theoretical Studies on Reaction Mechanisms and Pathways (e.g., Transition States)

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying and characterizing the transition states that connect reactants to products. For this compound, theoretical studies could investigate various reactions, such as nucleophilic substitution at the C4 position or cross-coupling reactions involving the C-Br bond.

Structure Activity Relationship Sar Studies and Mechanistic Insights for Quinoline Derivatives

General Principles of SAR in Quinoline (B57606) Chemistry

The quinoline nucleus, a bicyclic heterocycle composed of a fused benzene (B151609) and pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. orientjchem.orgscispace.com This framework's versatility allows for substitutions at various positions, which significantly influences the molecule's physicochemical properties and, consequently, its biological activity. scispace.comrsc.org SAR studies are fundamental to understanding the link between a molecule's chemical structure and its pharmacological action. orientjchem.org

The biological potential of quinoline derivatives, which includes antimalarial, anticancer, antibacterial, and antiviral activities, is highly dependent on the nature and position of substituents on the quinoline core. orientjchem.orgrsc.orgnih.gov For instance, the introduction of different functional groups can modulate properties such as lipophilicity, electronic distribution, and steric bulk, which in turn affect the compound's ability to interact with biological targets, cross cell membranes, and undergo metabolism. orientjchem.orgscispace.com

Key general principles of SAR in quinoline chemistry include:

Substitution Pattern: The specific positions of substituents on both the benzene and pyridine rings of the quinoline core are critical determinants of activity. orientjchem.org For example, substitutions at positions 2, 4, 7, and 8 are frequently explored and have been shown to be crucial for various pharmacological effects. orientjchem.orgbiointerfaceresearch.com

Nature of Substituents: The type of functional group introduced—whether electron-donating or electron-withdrawing, hydrophobic or hydrophilic, bulky or small—can dramatically alter the biological profile of the derivative. rsc.org

Core Structure Integrity: The 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety, when annulated with an aromatic ring to form a quinolone, is considered essential for antibacterial activity. slideshare.net

Hybridization: Combining the quinoline scaffold with other pharmacologically active heterocycles is a common strategy to develop novel agents with enhanced or synergistic activities. scispace.comresearchgate.net

These foundational principles guide the design of new quinoline-based compounds, allowing medicinal chemists to fine-tune their properties to achieve desired therapeutic outcomes. scispace.comnih.gov

Impact of Halogen Substitution on Biological Activity Profiles

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) is a widely used strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. In quinoline derivatives, halogenation can significantly influence biological activity through various mechanisms, including altering electronic properties, lipophilicity, and metabolic stability. orientjchem.orggeorgiasouthern.edu

Research has demonstrated that the type of halogen and its position on the quinoline ring are critical factors. For example, the introduction of a fluorine atom at the C-6 position has been shown to significantly boost the antibacterial activity of quinoline compounds. orientjchem.orgslideshare.net In the context of antimalarial agents, the presence of a halogen atom anywhere in the molecule can enhance its potency. orientjchem.org

A study on neurotoxin quinoline derivatives identified a chlorinated aromatic ring as a crucial functional group for producing a sedative phenotype in zebrafish embryos. georgiasouthern.edu Another investigation into organoruthenium anticancer complexes featuring 8-hydroxyquinoline (B1678124) ligands explored how different halogen substitutions (chloro, bromo, iodo) impact cytotoxicity. acs.org While the substitution pattern generally had a minor effect on the activity of most tested complexes, the nature of the halido leaving group was significant in the case of the parent 8-hydroxyquinoline organoruthenium compounds. acs.org

Table 1: Influence of Halogen Substitution on the Biological Activity of Quinoline Derivatives
Position of HalogenType of HalogenObserved Biological EffectCompound ClassCitation
Position 6FluorineEnhanced antibacterial activityQuinolone antibacterials orientjchem.orgslideshare.net
GeneralUnspecified HalogenEnhanced antimalarial activityAntimalarial quinolines orientjchem.org
Position 7IodineIncreased antiviral potency (when combined with an alkyl chain)Antiviral quinolines nih.gov
Side ChainChlorineCrucial for sedative/anesthetic phenotypeNeurotoxic quinoline derivatives georgiasouthern.edu
Position 2ChlorineLoss of antimalarial activity in a specific hybridQuinoline-imidazole hybrids rsc.org

Influence of Alkyl Substituents on Pharmacological Properties

Alkyl groups, being hydrophobic in nature, can significantly modify the pharmacological profile of quinoline derivatives. Their introduction primarily affects the lipophilicity of the molecule, which influences its ability to cross biological membranes and its binding affinity to target proteins or enzymes. orientjchem.orgscispace.com

In anticancer research, increasing the hydrophobicity of a quinoline derivative by adding an alkyl chain has been shown to enhance its activity. orientjchem.org This is often attributed to improved binding to the target receptor. scispace.com For instance, a study on indole-quinoline derivatives revealed that compounds with a methyl group substituted at the C-5 position of the quinoline ring exhibited more potent activity against certain cancer cell lines compared to those with the methyl group at the C-6 position. biointerfaceresearch.com

The length of the alkyl chain can also be a critical factor. In the development of antiviral quinolines, modifying the length of an alkyl chain at a specific position, in conjunction with an iodine substitution at the 7th position, led to compounds with significantly enhanced potency against viral infection. nih.gov Specifically, the derivative with the longest alkyl chain demonstrated the most substantial positive effect. nih.gov For antibacterial quinolones, the presence of a lower alkyl group (e.g., methyl or ethyl) at position 1 is a common feature in active compounds. slideshare.net

Table 2: Effect of Alkyl Substitution on Quinoline Activity
Position of Alkyl GroupType of Alkyl GroupObserved Biological EffectCompound ClassCitation
General (Side Chain)Alkyl chainEnhanced anticancer activity via improved binding affinityAnticancer quinolines orientjchem.orgscispace.com
Position 5MethylMore potent anticancer activity compared to C-6 substitutionIndole-quinoline derivatives biointerfaceresearch.com
Position 1Lower alkyl (e.g., ethyl)Essential for antibacterial activityQuinolone antibacterials slideshare.net
Side ChainVariable length alkyl chainLonger chains showed maximal positive effects against viral infectionAntiviral quinolines nih.gov

Role of Core Heteroatom and Aromatic Moieties in Bioactivity (e.g., quinoline nitrogen, aryl rings)

The intrinsic structural features of the quinoline scaffold, namely the nitrogen heteroatom and the fused aromatic system, are fundamental to its biological activities. orientjchem.orgnih.gov The nitrogen atom, located at position 1, imparts basicity to the molecule and can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. orientjchem.org

SAR studies on antimalarial quinolines have consistently highlighted the importance of a basic nitrogen atom within the quinoline ring for their activity. orientjchem.org This nitrogen is believed to be involved in the drug's mechanism of action, which includes interfering with heme detoxification in the malaria parasite. The ability of the quinoline nitrogen to be protonated at physiological pH is a key aspect of this interaction. scispace.com

The fused aromatic rings (benzene and pyridine) provide a planar, rigid scaffold that is ideal for π-π stacking interactions with aromatic residues in the binding sites of proteins and enzymes. researchgate.net For example, molecular docking studies have suggested that the quinoline fragment can bind to the peripheral anionic site (PAS) of the enzyme acetylcholinesterase (AChE) through such π-π stacking interactions, which is relevant for the development of drugs for Alzheimer's disease. researchgate.net The delocalized π-electron system of the aromatic rings also influences the molecule's electronic properties and its ability to participate in charge-transfer interactions. orientjchem.org Modifications to the aromatic system, such as the introduction of additional aryl rings, can further modulate these interactions and enhance binding affinity. biointerfaceresearch.com

Computational Approaches to SAR and Drug Design (e.g., QSAR analysis, molecular docking)

In modern drug discovery, computational methods are indispensable tools for elucidating SAR and guiding the design of new therapeutic agents. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are two of the most prominent techniques applied to quinoline derivatives. nih.govbenthamdirect.com

QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), researchers can build predictive models. researchgate.net For a series of phosphorus-substituted quinoline derivatives studied as topoisomerase I inhibitors, a QSAR model was developed that successfully correlated anti-proliferative activity with electronic and structural features like the energy of the highest occupied molecular orbital (E-HOMO) and the lowest unoccupied molecular orbital (E-LUMO). researchgate.net Similarly, QSAR models for quinolinone-based thiosemicarbazones suggested that van der Waals volume, electron density, and electronegativity play a pivotal role in their antituberculosis activity. nih.gov

Molecular Docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor or enzyme. nih.govbenthamdirect.com This method provides valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov For quinoline derivatives designed as P-glycoprotein inhibitors, molecular docking studies revealed significant binding affinities driven by both hydrophobic and hydrogen bond interactions within the protein's active site. nih.gov In another study, docking of quinolinone-thiosemicarbazone derivatives against tuberculosis protein targets helped to rationalize their antimycobacterial activity and suggested a likely inhibitory mechanism. nih.gov These computational approaches not only help to explain the SAR of existing compounds but also enable the in-silico design and screening of novel, more potent quinoline derivatives before their chemical synthesis. nih.govnih.gov

Table 3: Application of Computational Methods in Quinoline SAR Studies
MethodQuinoline Derivative ClassBiological Target/ActivityKey Findings/DescriptorsCitation
QSARPhosphorus-substituted quinolinesAnticancer (Topoisomerase I inhibition)Activity correlated with E-HOMO, E-LUMO, and other electronic/structural descriptors. researchgate.net
QSAR & Molecular Docking2-oxo-1,2-dihydroquinoline-4-carboxylic acidsAnticancer (P-glycoprotein inhibition)Developed a predictive QSAR model; docking revealed key H-bond and hydrophobic interactions. nih.gov
QSAR, Docking, & Molecular DynamicsQuinolinone-based thiosemicarbazonesAntituberculosis (InhA, DprE1)QSAR identified importance of van der Waals volume and electron density; docking confirmed binding modes. nih.gov
Molecular Docking2-chloroquinoline-3-carboxamidesAnticancer (EPHB4 receptor)Identified derivatives with high binding energy and favorable H-bond interactions. benthamdirect.com
QSAR & Molecular DockingQuinoline, Isoquinoline, Quinazoline derivativesAntimalarial (Plasmodium falciparum)QSAR model identified key descriptors; docking revealed interactions with PfPMT receptor. researchgate.net

Applications of 4 Bromo 2,6 Dimethylquinoline As a Key Synthetic Intermediate

Precursor in the Synthesis of Diverse Polysubstituted Quinoline (B57606) Derivatives

The bromine atom at the C4 position of 4-bromo-2,6-dimethylquinoline is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents onto the quinoline scaffold. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Key cross-coupling reactions utilized for the derivatization of this compound include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoquinoline with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a powerful method for forming new carbon-carbon bonds, allowing for the synthesis of aryl-, heteroaryl-, or vinyl-substituted quinolines. The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product.

Stille Coupling: In the Stille reaction, an organotin compound (organostannane) is coupled with the bromoquinoline, also catalyzed by palladium. This method is known for its tolerance of a wide variety of functional groups. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds. It allows for the coupling of this compound with a diverse range of primary and secondary amines in the presence of a palladium catalyst and a base. This method provides a direct route to 4-aminoquinoline (B48711) derivatives, which are prevalent in many biologically active compounds. The mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, followed by the formation of a palladium-amido complex and subsequent reductive elimination.

These synthetic strategies enable the generation of a vast library of polysubstituted quinoline derivatives from this compound, each with unique electronic and steric properties.

Reaction TypeCoupling PartnerBond FormedCatalyst System
Suzuki-Miyaura Coupling Organoboron CompoundC-CPd Catalyst + Base
Stille Coupling Organotin CompoundC-CPd Catalyst
Buchwald-Hartwig Amination AmineC-NPd Catalyst + Base

Building Block for Complex Heterocyclic Systems (e.g., benzoimidazolylquinolines)

Beyond simple substitution, this compound serves as a foundational building block for the construction of more complex, fused heterocyclic systems. The reactivity of the bromine atom allows for annulation reactions, where additional rings are fused onto the quinoline core, leading to polycyclic aromatic and heteroaromatic structures.

One notable example is the synthesis of benzoimidazolylquinolines. These structures can be assembled by first introducing a suitable functional group at the 4-position via one of the cross-coupling reactions mentioned above, followed by a cyclization step. For instance, a 4-amino-3-nitroquinoline derivative, which can be synthesized from the corresponding bromo precursor, can undergo reductive cyclization to form a fused imidazole (B134444) ring.

The synthesis of fused tetracyclic systems containing a quinoline nucleus is an area of significant interest due to the prevalence of such motifs in bioactive natural products and pharmaceuticals. Methodologies for constructing these complex architectures often rely on the strategic functionalization of a quinoline precursor like this compound, followed by intramolecular cyclization reactions to build the additional heterocyclic rings. These fused systems can include pyrimidoquinolines, pyrazoloquinolines, and other intricate heterocyclic frameworks.

Role in the Development of Bioactive Compounds and Potential Drug Candidates

The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs and biologically active compounds. Bromo-substituted quinolines, in particular, are valuable intermediates in the synthesis of potential therapeutic agents due to the versatility of the bromine atom for further chemical modification.

Derivatives of brominated quinolines have been investigated for a range of pharmacological activities, including:

Anticancer Activity: Numerous studies have demonstrated the potent antiproliferative activity of quinoline derivatives against various cancer cell lines. The ability to introduce diverse substituents at the 4-position of the quinoline ring allows for the fine-tuning of their biological activity and selectivity towards specific cancer targets. For example, the introduction of certain side chains can lead to compounds that inhibit key enzymes involved in cancer progression or induce apoptosis.

Antimicrobial Activity: The quinoline core is also a key feature of many antibacterial and antifungal agents. By using this compound as a starting point, novel quinoline derivatives can be synthesized and screened for their efficacy against a panel of pathogenic microorganisms. The structural modifications enabled by the bromo-substituent can lead to compounds with improved potency, a broader spectrum of activity, and the ability to overcome existing drug resistance mechanisms.

The development of new bioactive compounds from this compound typically involves a structure-activity relationship (SAR) study, where a library of derivatives is synthesized and evaluated to identify the key structural features responsible for the desired biological effect.

Biological ActivityTherapeutic Area
Anticancer Oncology
Antimicrobial Infectious Diseases

Utility in Materials Science Research

While the primary focus of research on this compound derivatives has been in the biomedical field, the photophysical properties of the quinoline nucleus suggest potential applications in materials science. Quinoline-containing compounds are known to exhibit fluorescence and have been investigated for their use in electronic devices.

Specifically, quinoline derivatives have been explored as components in:

Organic Light-Emitting Diodes (OLEDs): The fluorescent nature of some quinoline derivatives makes them candidates for use as emitters or host materials in the emissive layer of OLEDs. The color and efficiency of the emitted light can be tuned by modifying the substituents on the quinoline ring. While specific research on this compound in this context is not extensively documented, its potential as a precursor for novel OLED materials is a plausible area for future investigation. The synthesis of various substituted quinolines from this starting material could lead to new compounds with desirable electroluminescent properties.

The ability to synthesize a wide range of derivatives from this compound through established cross-coupling reactions opens up possibilities for creating novel materials with tailored electronic and optical properties for various applications in organic electronics.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-bromo-2,6-dimethylquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via acid-catalyzed condensation of substituted anilines with ketones. For example, microwave-assisted synthesis using p-bromo aniline and methyl pyruvate with Bi(OTf)₃ as a Lewis acid catalyst achieves 81% yield under optimized conditions (7 hours, acetonitrile solvent) . Alternative methods involve Friedländer annulation or Skraup-type reactions, but these may require harsher conditions (e.g., concentrated H₂SO₄) and yield lower purity products. Key factors include catalyst choice, solvent polarity, and reaction time .

Q. How can the purity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of chromatographic (HPLC, TLC) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). For crystallized samples, single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides definitive structural confirmation. Recrystallization in pentane/ethyl acetate (70:30) is recommended to eliminate impurities .

Advanced Research Questions

Q. How does the substitution pattern of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine at position 4 serves as a prime site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric hindrance from the 2,6-dimethyl groups directs reactivity toward regioselective substitutions. For example, coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis (80°C, DMF/H₂O) yields biaryl derivatives. Kinetic studies suggest that electron-withdrawing substituents on the coupling partner accelerate reaction rates .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Standardize bioassays using high-purity samples (>98% by HPLC) and include controls for off-target effects. For antimalarial studies, correlate IC₅₀ values with LogP and steric parameters using QSAR models. Cross-validate results with in vivo models (e.g., Plasmodium-infected mice) to confirm mechanism .

Q. How can computational methods predict the crystal packing behavior of this compound?

  • Methodological Answer : Employ density functional theory (DFT) to optimize molecular geometry, followed by Hirshfeld surface analysis to map intermolecular interactions. Experimental SCXRD data (e.g., C–H···O/N hydrogen bonds) can be modeled using Mercury software. SHELXL refinement parameters (e.g., R-factor < 0.05) ensure accuracy in lattice parameter determination .

Q. What are the challenges in synthesizing enantiomerically pure this compound derivatives?

  • Methodological Answer : Chirality introduction requires chiral auxiliaries or asymmetric catalysis. For example, use (R)-BINAP-Pd complexes in asymmetric Heck reactions to install stereocenters. Resolution via chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution (lipase-catalyzed acylations) can achieve >99% enantiomeric excess. Monitor optical rotation ([α]ᴅ²⁵) to confirm purity .

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